molecular formula C7H14N2S B12889073 2-(1-Methylpyrrolidin-2-yl)ethanethioamide

2-(1-Methylpyrrolidin-2-yl)ethanethioamide

Cat. No.: B12889073
M. Wt: 158.27 g/mol
InChI Key: CVWPFKKSUYPNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpyrrolidin-2-yl)ethanethioamide is an organic compound that features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-2-yl)ethanethioamide typically involves the reaction of 1-methylpyrrolidine with ethanethioamide under specific conditions. One common method includes the use of dichloromethane as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-2-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(1-Methylpyrrolidin-2-yl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)ethanethioamide: Similar structure but lacks the methyl group on the pyrrolidine ring.

    1-(1-Methylpyrrolidin-2-yl)methanamine: Contains a methanamine group instead of ethanethioamide.

Uniqueness

2-(1-Methylpyrrolidin-2-yl)ethanethioamide is unique due to the presence of both the methyl-substituted pyrrolidine ring and the ethanethioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanethioamide

InChI

InChI=1S/C7H14N2S/c1-9-4-2-3-6(9)5-7(8)10/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

CVWPFKKSUYPNLC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.